molecular formula C20H23F2N3O B2773040 2-(4-fluorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide CAS No. 1049417-43-7

2-(4-fluorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide

Cat. No.: B2773040
CAS No.: 1049417-43-7
M. Wt: 359.421
InChI Key: MRBJINQEBQNJKD-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide is a complex organic compound that features a fluorophenyl group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of the fluorophenyl and piperazine intermediates. The key steps include:

    Formation of the Fluorophenyl Intermediate:

    Synthesis of the Piperazine Intermediate: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.

    Coupling Reaction: The final step involves coupling the fluorophenyl and piperazine intermediates through an acylation reaction using acetic anhydride or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s fluorophenyl and piperazine moieties allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)acetamide
  • 2-(4-bromophenyl)-N-(2-(4-(2-bromophenyl)piperazin-1-yl)ethyl)acetamide
  • 2-(4-methylphenyl)-N-(2-(4-(2-methylphenyl)piperazin-1-yl)ethyl)acetamide

Uniqueness

The presence of fluorine atoms in 2-(4-fluorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O/c21-17-7-5-16(6-8-17)15-20(26)23-9-10-24-11-13-25(14-12-24)19-4-2-1-3-18(19)22/h1-8H,9-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBJINQEBQNJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)CC2=CC=C(C=C2)F)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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